N,N-Dibutylmethanesulfonamide
Description
N,N-Dibutylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with two butyl groups at the nitrogen atom. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable physicochemical properties.
Properties
CAS No. |
3989-41-1 |
|---|---|
Molecular Formula |
C9H21NO2S |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N,N-dibutylmethanesulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-4-6-8-10(9-7-5-2)13(3,11)12/h4-9H2,1-3H3 |
InChI Key |
XBNLEFXQEKTTGZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C |
Other CAS No. |
3989-41-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
The following table summarizes key parameters for N,N-dibutylmethanesulfonamide and related compounds, based on available evidence and extrapolated trends:
Key Observations:
Structural Influence on Properties :
- Alkyl Chain Length : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with decreased water solubility and higher lipophilicity. For example, N,N-dimethylmethanesulfonamide (methyl groups) is miscible with polar solvents , while this compound (butyl groups) is expected to exhibit low water solubility, similar to trends in other sulfonamides .
- Thermal Stability : Shorter-chain sulfonamides (e.g., DMAC) have well-defined boiling points (~165°C) , while longer-chain analogs (e.g., dibutyl) may require higher temperatures for distillation, though data are lacking.
Functional Group Comparison :
- Sulfonamide vs. Amide : N,N-Dimethylacetamide (DMAC), an amide, has significantly lower molecular weight and higher water miscibility compared to sulfonamides like N,N-dimethylethanesulfonamide. This is attributed to the sulfonyl group’s electron-withdrawing nature, which reduces basicity and enhances stability .
Synthetic Utility :
- This compound may serve as a niche solvent or intermediate in reactions requiring low nucleophilicity and high thermal stability, akin to its dimethyl and diethyl analogs .
Research Findings and Data Gaps
For example, related compounds such as 1-((1S,4R)-bicycloheptanyl)-N,N-dimethylmethanesulfonamide have been characterized using similar methods .
For instance, N,N-dimethylmethanesulfonamide mandates consultation with a physician upon exposure , a precaution likely applicable to the dibutyl variant.
Regulatory Status: Regulatory scrutiny for sulfonamides varies.
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